![molecular formula C19H14FN3O4S B2992019 N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 921827-26-1](/img/structure/B2992019.png)
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a synthetic organic compound that features a complex structure with a variety of functional groups, including a benzodioxole ring, a thiazole ring, and a fluorobenzamide group
Mechanism of Action
Target of Action
The primary targets of this compound are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels. The P-glycoprotein efflux pumps are proteins that pump foreign substances out of cells and play a significant role in multidrug resistance in cancer treatment.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits VEGFR1, thereby reducing the angiogenesis process . It also inhibits the activity of P-glycoprotein efflux pumps, which can enhance the efficacy of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Biochemical Pathways
The inhibition of VEGFR1 disrupts the VEGF signaling pathway, leading to reduced angiogenesis . This can slow down the growth of tumors, as they rely on angiogenesis for their supply of nutrients and oxygen. The inhibition of P-glycoprotein efflux pumps affects the pharmacokinetics of certain drugs, particularly those used in cancer treatment .
Pharmacokinetics
The compound’s ability to inhibit p-glycoprotein efflux pumps suggests that it could enhance the bioavailability of certain drugs by preventing these pumps from expelling the drugs out of the cells .
Result of Action
The compound’s inhibition of VEGFR1 and P-glycoprotein efflux pumps can lead to enhanced efficacy of certain drugs, particularly in cancer treatment . For instance, it has been shown to enhance the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Biochemical Analysis
Biochemical Properties
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It has been shown to inhibit VEGFR1, a receptor tyrosine kinase, with IC50 values of 2.5 and 1.9 μM . This inhibition can lead to the suppression of angiogenesis, a process crucial for tumor growth and metastasis .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the VEGF-induced HUVEC cell migration, indicating its anti-angiogenic activity . It also inhibits P-glycoprotein efflux pumps (MDR1, ABCB1) with EC50 values in the range of 35–74 μM . This inhibition can lead to the enhancement of the anticancer activity of other drugs, such as doxorubicin, in human colorectal carcinoma LS180 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to inhibit VEGFR and P-gp efflux pumps demonstrates the promise of this scaffold for its development as multi-drug resistance-reversal agents .
Temporal Effects in Laboratory Settings
It has been observed that the compound can lead to significant enhancement of the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide typically involves multi-step reactions:
Formation of Intermediate Compounds: : The synthesis may start with the formation of benzo[d][1,3]dioxole and thiazole intermediates.
Amide Bond Formation: : The key step is the formation of the amide bond between the thiazole intermediate and 4-fluorobenzoyl chloride.
Coupling Reactions: : Finally, the benzo[d][1,3]dioxole-5-ylamine is coupled with the thiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis in a controlled environment to ensure high yield and purity. This includes the use of large-scale reactors and optimized reaction conditions like temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction due to the presence of multiple functional groups.
Substitution: : Halogen atoms, like fluorine, make this compound susceptible to nucleophilic substitution reactions.
Coupling Reactions: : It can participate in coupling reactions owing to the presence of amino and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium, platinum, or other metal catalysts for coupling reactions.
Major Products
The reactions can yield various derivatives, depending on the type of reaction. For instance, oxidation may result in hydroxylated products, while substitution can yield different halogenated compounds.
Scientific Research Applications
Chemistry
Catalysts: : Used in catalysis due to its structural complexity.
Material Science: : A component in the design of new materials.
Biology and Medicine
Drug Development: : Potential use in the synthesis of pharmacologically active compounds.
Biological Probes: : Used to study biochemical pathways due to its unique reactivity.
Industry
Polymer Production: : Used as a monomer in polymer synthesis.
Chemical Sensors: : Incorporated into sensors due to its reactive functional groups.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and fluorobenzamides. the unique combination of the benzodioxole, thiazole, and fluorobenzamide groups distinguishes N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide in terms of its reactivity and applications.
List of Similar Compounds
**N-(4-(2-benzofuranyl)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
**N-(4-(2-indolyl)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide
N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-4-chlorobenzamide
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c20-12-3-1-11(2-4-12)18(25)23-19-22-14(9-28-19)8-17(24)21-13-5-6-15-16(7-13)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLFZTYNLACFEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

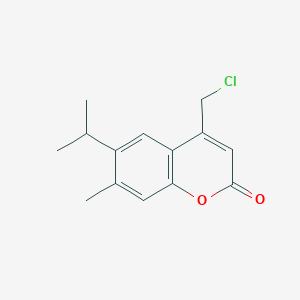
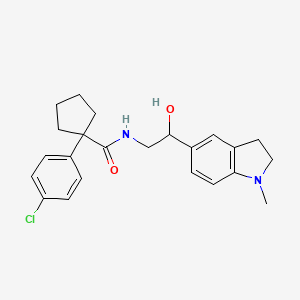
![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2991941.png)
![4-Chloro-N-[2,2,2-trifluoro-1-(4-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2991944.png)
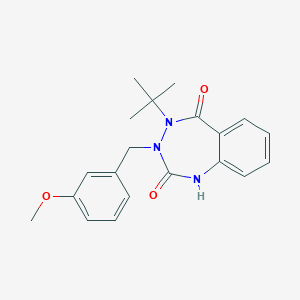
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2991949.png)
![10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B2991952.png)
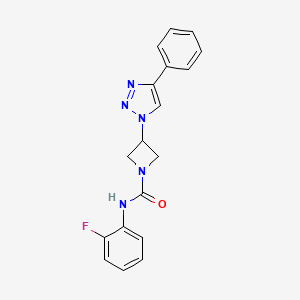
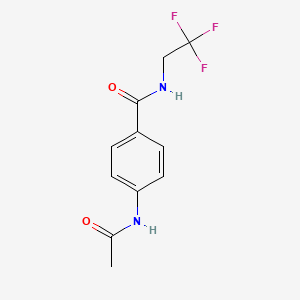
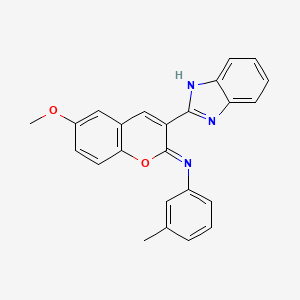
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2991957.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2991958.png)
![[3-(4-Ethylphenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2991959.png)
